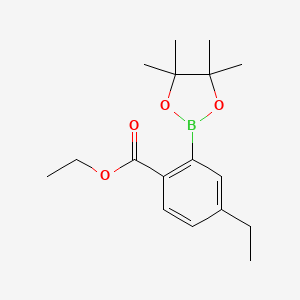

4-Ethoxy-3-ethylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

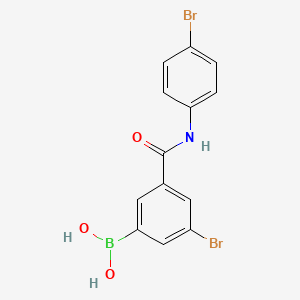

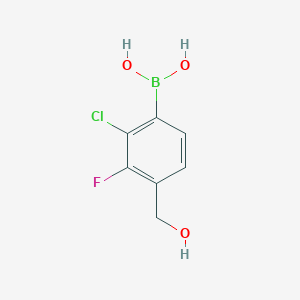

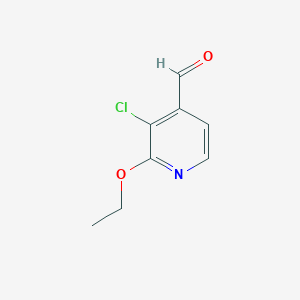

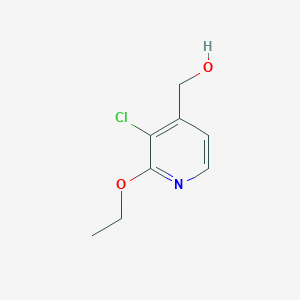

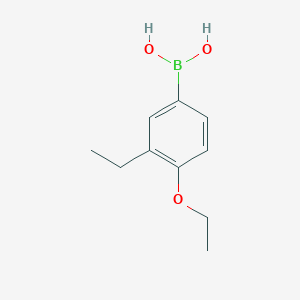

The molecular structure of 4-Ethoxy-3-ethylphenylboronic acid consists of a phenyl ring substituted with an ethoxy group and an ethyl group. The boronic acid moiety is attached to the phenyl ring .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 339.7±52.0 °C at 760 mmHg .Applications De Recherche Scientifique

4-Ethoxy-3-ethylphenylboronic acid has been used in a variety of scientific research applications, such as drug discovery, biochemical and physiological studies, and laboratory experiments. It has been used in the synthesis of a variety of heterocycles, such as imidazole, pyrazole, and oxazole derivatives. It has also been used in the protection of carbohydrates, such as glucose and fructose, and in the development of new synthetic methods.

Mécanisme D'action

Target of Action

The primary target of 4-Ethoxy-3-ethylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the formation of complex organic compounds from simpler precursors . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties suggest that it may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-Ethoxy-3-ethylphenylboronic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is widely available. It is also relatively easy to synthesize and can be used in a variety of synthetic organic chemistry applications. However, there are also some limitations to its use in laboratory experiments. It is volatile and can be easily lost during the reaction process. It is also sensitive to air and light and must be stored in a cool, dark place.

Orientations Futures

The use of 4-Ethoxy-3-ethylphenylboronic acid in scientific research is expected to continue to grow in the future. It has potential applications in the development of new drugs and drug delivery systems, as well as in the development of new synthetic methods. In addition, this compound could be used in the development of new analytical techniques and in the study of biochemical and physiological processes. Finally, this compound could be used in the development of new materials and nanomaterials.

Méthodes De Synthèse

4-Ethoxy-3-ethylphenylboronic acid is synthesized through the reaction of ethyl 4-bromophenylboronate with potassium ethoxide in ethanol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted at room temperature and the product is isolated by precipitation with aqueous acid.

Analyse Biochimique

Biochemical Properties

. Boronic acids are known to interact with various enzymes and proteins, often forming covalent bonds with them. The nature of these interactions can vary, potentially influencing the function of the interacting biomolecules .

Cellular Effects

Boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 4-Ethoxy-3-ethylphenylboronic acid in animal models have not been reported .

Propriétés

IUPAC Name |

(4-ethoxy-3-ethylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h5-7,12-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWDMKYCDBVVEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.